(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine
Description
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a methanamine substituent at the 6-position. Its molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol and a CAS number of 1260666-23-6 . The compound is often utilized in medicinal chemistry as a building block for kinase inhibitors and other bioactive molecules due to its nitrogen-rich scaffold, which facilitates hydrogen bonding and interactions with biological targets. Its oxalate salt derivative (CAS: 2438941-86-5) is also documented, enhancing solubility for pharmacological applications .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWVJROYNXXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721436 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-23-6 | |
| Record name | 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrazolopyridines have been shown to inhibit enzymes like phosphodiesterase-4 and neutrophil elastase, which play roles in inflammatory processes. The compound may also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives
{1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl}boronic acid hydrochloride (CAS: N/A):
This derivative replaces the methanamine group with a boronic acid, enabling Suzuki-Miyaura cross-coupling reactions. Its molecular weight (276.92 g/mol) is higher due to the boronic acid and hydrochloride moieties, making it more reactive but less stable in aqueous environments compared to the methanamine parent compound .1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS: 1260648-73-7):
Substitution at the 3-position with a carboxylic acid group increases polarity (logP ~0.5 vs. ~1.2 for the methanamine), improving water solubility but reducing blood-brain barrier permeability .
Pyrrolo-Pyrazole Derivatives
- (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (CAS: N/A):
This analog features a saturated pyrrolidine ring fused to pyrazole. The reduced ring system decreases aromaticity, lowering metabolic stability. Synthesis requires multi-step routes with poor yields (<30%), contrasting with the more straightforward methods for the pyrazolo-pyridine core .
Triazolo-Pyridazine Derivatives
- (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 6303-41-9): Replacing pyrazole with triazole and pyridine with pyridazine alters electronic properties.
Kinase Inhibition
- (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine derivatives :
Preclinical studies suggest moderate activity against TTBK1 (IC₅₀ ~100–500 nM), with selectivity over GSK-3β (>10 µM) . - Pyrazolo[4,3-c]pyridine analog (Compound 8): Exhibits higher TTBK1 inhibition (IC₅₀ = 60 nM) due to the 2-aminopyrimidine substituent enhancing ATP-binding pocket interactions .
- Pyrrolo[3,2-c]pyridine analog (Compound 31) :
Exceptional potency (IC₅₀ = 2.7 nM) attributed to methoxy and methyl groups optimizing hydrophobic interactions .
Physicochemical Properties
The oxalate salt of the target compound shows superior aqueous solubility, critical for in vivo studies . Triazolo-pyridazine analogs suffer from higher lipophilicity, limiting bioavailability .
Biological Activity
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring fused to a pyridine ring and is characterized by the presence of a methanamine group at the sixth position of the pyridine moiety. Its potential applications as an enzyme inhibitor and in various therapeutic contexts make it a subject of significant research interest.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cell surface receptors, which can lead to alterations in cellular functions and disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds containing the pyrazolo-pyridine structure can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have shown significant antiproliferative effects against cancer cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) with low micromolar GI50 values .
- Enzyme Inhibition : The compound has been reported to act as an enzyme inhibitor, particularly against mycobacterial ATP synthase, highlighting its potential for treating infections like tuberculosis .
- Neuroprotective Effects : There is emerging evidence that pyrazolo-pyridine derivatives may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. Variations in substitution patterns on the pyrazole or pyridine rings can lead to different biological profiles. For instance, modifications at the 6-position have been shown to enhance anticancer activity while maintaining low toxicity towards normal cells .
Table 1: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Inhibits growth of MCF-7 and K562 cells | |
| Enzyme Inhibition | Inhibits mycobacterial ATP synthase | |
| Neuroprotective | Potential effects in neurodegenerative diseases |
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Anticancer Study : A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis induction observed through caspase activation pathways .
- Enzyme Interaction Study : Research focused on the interaction between this compound and mycobacterial ATP synthase showed that this compound effectively inhibited enzyme activity, leading to reduced bacterial growth in vitro. This positions it as a promising candidate for tuberculosis treatment .
Q & A
Q. What synthetic methods are commonly employed to prepare (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine?
A widely used approach involves multicomponent reactions (MCRs) under mild, environmentally benign conditions. For example, hydrazine derivatives, ethyl acetoacetate, aldehydes, and nitriles can react in ethanol with meglumine as a catalyst, followed by stirring at room temperature for ~5 hours. This method avoids harsh conditions and achieves moderate yields (60-75%) . Intermediate purification may involve crystallization or chromatography. Alternative routes include alkylation of pyridine derivatives with amine sources under acidic/basic conditions, though yields vary depending on substituent effects .
Q. How is the purity of this compound assessed in synthetic workflows?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity evaluation. For example, reverse-phase HPLC with UV detection at 254 nm and C18 columns can resolve impurities at levels <0.1%. TLC on silica gel plates (e.g., chloroform/methanol 9:1) provides rapid qualitative analysis . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to distinguish regioisomers in pyrazolo-pyridine systems .
Q. What are the key reactivity features of this compound?
The primary amine group enables nucleophilic substitution, acylation, or Schiff base formation. The pyrazolo-pyridine core participates in electrophilic aromatic substitution, with reactivity influenced by electron-donating/withdrawing substituents. For instance, methylation at the pyridine nitrogen (N-1) enhances stability but reduces solubility in polar solvents . Oxidation of the amine to a nitro group or coupling with boronic acids via Suzuki-Miyaura reactions are feasible for derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic optimization of catalysts, solvents, and stoichiometry is critical. For MCRs, replacing traditional acid catalysts with meglumine (10 mol%) in ethanol increases yields by 15–20% while reducing side products. Solvent screening (e.g., DMF vs. ethanol) and temperature control (room temp vs. reflux) significantly impact regioselectivity . Computational modeling (DFT) can predict reactive sites and guide substituent placement to minimize steric hindrance .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from assay variability or structural impurities. To address this:
- Use orthogonal analytical methods (e.g., LC-MS, HRMS) to verify compound identity and purity .
- Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy, trifluoromethyl) and testing in standardized assays (e.g., PDE1 inhibition ).
- Validate findings across multiple cell lines or animal models to exclude context-dependent effects .
Q. How is the PDE1 inhibitory activity of this compound evaluated in preclinical models?
In vitro assays using recombinant PDE1 isoforms (e.g., PDE1B, PDE1C) measure IC₅₀ values via cAMP/cGMP hydrolysis inhibition. For in vivo neuroprotection studies, rodent models of Parkinson’s disease (e.g., MPTP-induced) or cognitive impairment (e.g., Morris water maze) are employed. Combination therapies with dopamine agonists or acetylcholinesterase inhibitors are tested to assess synergistic effects . Pharmacokinetic studies (e.g., plasma half-life, blood-brain barrier penetration) are critical for dose optimization .
Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?
Challenges include:
- Regioisomer discrimination : Use NOE NMR or X-ray crystallography to confirm substitution patterns .
- Amine oxidation : Store compounds under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) during synthesis .
- Low solubility : Introduce polar groups (e.g., hydroxyl, morpholine) or use co-solvents (DMSO/PBS) for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
